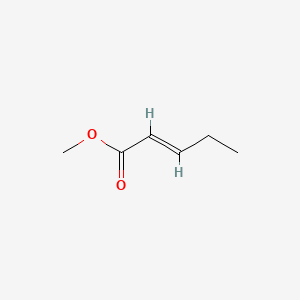

Methyl 2-pentenoate

Description

Significance of Alpha, Beta-Unsaturated Esters in Organic Synthesis and Chemical Science

Alpha, beta-unsaturated esters are a pivotal class of compounds in organic synthesis due to their dual reactivity. The conjugated π-system allows them to act as electrophiles at both the carbonyl carbon and the β-carbon. This characteristic enables them to participate in a wide array of significant reactions, including:

Michael Addition: The β-carbon of α,β-unsaturated esters is electrophilic and can be attacked by a wide range of nucleophiles in a conjugate addition reaction known as the Michael reaction. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Diels-Alder Reaction: As dienophiles, α,β-unsaturated esters can react with conjugated dienes in a [4+2] cycloaddition to form six-membered rings, a fundamental transformation in the construction of cyclic systems.

Epoxidation and Dihydroxylation: The carbon-carbon double bond can undergo oxidation reactions to form epoxides or diols, which are versatile intermediates for further functionalization.

Reduction Reactions: The double bond and the ester group can be selectively reduced to yield saturated esters, allylic alcohols, or saturated alcohols, depending on the reducing agent and reaction conditions.

The utility of α,β-unsaturated esters extends to their presence as a key structural motif in numerous natural products and biologically active molecules. Consequently, the development of synthetic methodologies for their preparation and the investigation of their reactivity remain active areas of chemical research.

Isomeric Considerations in Methyl 2-pentenoate Research (e.g., cis- vs. trans-isomers, (E)- vs. (Z)-configurations)

This compound can exist as two geometric isomers: the cis-(or (Z)-) isomer and the trans-(or (E)-) isomer. The spatial arrangement of the substituents around the carbon-carbon double bond significantly influences the physical, chemical, and spectroscopic properties of these isomers. The (E)-isomer, where the larger priority groups (the ethyl group and the methoxycarbonyl group) are on opposite sides of the double bond, is generally more thermodynamically stable than the (Z)-isomer, where they are on the same side, due to reduced steric hindrance.

The stereochemistry of the double bond is a critical factor in determining the outcome of chemical reactions. For instance, the stereoselectivity of cycloaddition reactions and the approach of nucleophiles can be highly dependent on the isomeric form of the this compound used. Therefore, the stereoselective synthesis of either the (E)- or (Z)-isomer is of paramount importance for their application in targeted organic synthesis.

The distinct properties of these isomers are also reflected in their spectroscopic data. For example, in ¹H NMR spectroscopy, the coupling constant between the vinylic protons is typically larger for the trans-isomer compared to the cis-isomer. Similarly, the chemical shifts of the protons and carbons in close proximity to the double bond will differ between the two isomers. These spectroscopic differences are crucial for the characterization and differentiation of the (E)- and (Z)-isomers.

Interactive Data Tables

Physical Properties of this compound Isomers and Related Compounds

Data for the (Z)-isomer of this compound is limited; properties of the corresponding ethyl ester are provided for comparison.

| Property | (E)-Methyl 2-pentenoate | (Z)-Methyl 2-pentenoate (Data Limited) | (E)-Ethyl 2-methyl-2-pentenoate (for comparison) |

| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ | C₈H₁₄O₂ |

| Molecular Weight | 114.14 g/mol dergipark.org.tr | 114.14 g/mol dergipark.org.tr | 142.20 g/mol thegoodscentscompany.com |

| Boiling Point | 146-147 °C / 760 mmHg | Not available | 173-174 °C / 760 mmHg thegoodscentscompany.com |

| Density | 0.937 g/mL at 25 °C | Not available | 0.904-0.914 g/mL at 25 °C thegoodscentscompany.com |

| Refractive Index (n20/D) | 1.438 | Not available | 1.436-1.444 thegoodscentscompany.com |

Spectroscopic Data of (E)-Methyl 2-pentenoate

| Spectroscopy Type | Key Peaks / Signals for (E)-Methyl 2-pentenoate |

| ¹H NMR (CDCl₃) | δ ~6.9 (dt, 1H, vinylic), ~5.8 (dt, 1H, vinylic), ~3.7 (s, 3H, OCH₃), ~2.2 (q, 2H, CH₂), ~1.1 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~166 (C=O), ~149 (β-vinylic C), ~121 (α-vinylic C), ~51 (OCH₃), ~25 (CH₂), ~12 (CH₃) nih.gov |

| IR (neat) | ~1725 cm⁻¹ (C=O stretch), ~1655 cm⁻¹ (C=C stretch), ~1170 cm⁻¹ (C-O stretch) |

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-pent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAHGFJTIVZLFB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-59-7, 15790-88-2 | |

| Record name | 2-Pentenoic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15790-88-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Pentenoate and Its Derivatives

Total Synthesis Approaches and Strategies

Total synthesis strategies for Methyl 2-pentenoate and its derivatives typically involve building the carbon skeleton and introducing the ester functionality. Classic olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are foundational methods for constructing the carbon-carbon double bond in the α,β-unsaturated ester system. The Wittig reaction, utilizing phosphonium (B103445) ylides, can yield either E or Z isomers depending on the nature of the ylide and reaction conditions wikipedia.org. Stabilized ylides generally favor E-alkene formation, while unstabilized ylides tend to produce Z-alkenes wikipedia.org. The HWE reaction, employing phosphonate (B1237965) carbanions, is particularly known for its preference for E-alkene formation wikipedia.orgarkat-usa.orgconicet.gov.ar. For instance, the HWE reaction of aldehydes with specific phosphonoacetates, like bis-(2,2,2-trifluoroethyl)phosphonoacetic acid, can achieve high E-selectivity arkat-usa.orgumich.edu. These methods allow for the assembly of the pentenoate backbone from simpler carbonyl compounds and phosphonate or phosphonium precursors.

Stereoselective and Enantioselective Synthesis Pathways

Achieving precise control over the stereochemistry of the double bond (E vs. Z) and, for chiral derivatives, the enantiomeric purity, is crucial.

Diastereoselective Control in Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of newly formed stereocenters within a molecule. In the context of pentenoate derivatives, this can involve controlling the stereochemistry at positions adjacent to the double bond or ester group. For example, Ireland and ester enolate Claisen rearrangements of certain bis-allylic esters have been shown to yield pentenoic acids with controlled tri- and tetrasubstituted alkene stereoselectivity acs.orgacs.org. These rearrangements often proceed through chair-like transition states, where steric interactions dictate the alkene geometry acs.org.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are covalently attached to a substrate to induce stereoselectivity in a reaction. After the stereoselective transformation, the auxiliary is cleaved, leaving behind an enantiomerically enriched product. For the synthesis of chiral α,β-unsaturated esters or their precursors, chiral auxiliaries derived from amino alcohols or oxazolidinones have been employed in reactions like alkylations usm.edusfu.ca. These auxiliaries can direct the approach of reagents, leading to the formation of specific stereoisomers. For example, chiral auxiliaries can be attached to malonic acid derivatives to control the stereochemistry during benzylation usm.edu.

Enzymatic and Biocatalytic Synthesis

Biocatalysis offers an environmentally friendly and highly selective approach to synthesis. Lipases, for instance, are widely used for kinetic resolution of racemic esters or for esterification reactions. Lipase-mediated kinetic resolution can selectively hydrolyze or esterify one enantiomer of a racemic ester, thereby separating the enantiomers organic-chemistry.orgcnr.it. Enzymes can also be employed for the synthesis of chiral intermediates, such as the enzymatic hydrolysis of methyl bis-(2,2,2-trifluoroethyl)phosphonoacetate to yield the corresponding phosphonoacetic acid used in stereoselective HWE reactions arkat-usa.orgumich.edu. Furthermore, biocatalytic cascades involving oxidases and Wittig reagents are being explored for one-pot synthesis of alkenes in aqueous media acs.org.

Green Chemistry Synthesis Approaches

Green chemistry principles emphasize the reduction of hazardous substances and waste generation, promoting sustainable synthesis.

Water-Based Reaction Systems

The use of water as a solvent is a cornerstone of green chemistry. The Wittig reaction has been successfully adapted to aqueous media, demonstrating that water can be an effective solvent for stabilized ylides and aldehydes, often leading to high yields and E-selectivity organic-chemistry.orgresearchgate.netacs.orgresearchgate.netlibretexts.org. These aqueous Wittig reactions can be accelerated by hydrophobic interactions and can be performed as one-pot procedures, further enhancing their green credentials organic-chemistry.orgresearchgate.net. Other green approaches include the use of ionic liquids as catalysts and solvents, solvent-free reactions, and the utilization of benign reagents and renewable feedstocks rsc.orgslideshare.netcore.ac.uk.

Data Tables

Table 1: Representative Stereoselective Olefination Reactions for α,β-Unsaturated Esters

| Reaction Type | Key Reagents/Catalyst | Substrate Type | Typical Conditions | Yield (%) | E:Z Ratio | Notes |

| Wittig | Stabilized Ylide, Aldehyde | Various Aldehydes | Water, NaHCO₃, RT | 80–98 | Up to 99 (E) | One-pot, accelerated in water organic-chemistry.orgresearchgate.netacs.org |

| HWE | Phosphonate Carbanion | Aldehydes | THF, Base (e.g., NaH) | High | Favors E | E-selectivity influenced by base, solvent, temperature wikipedia.orgconicet.gov.ar |

| HWE | Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid, i-PrMgBr | Aldehydes | Toluene, Reflux | High | Up to 95:5 (E:Z) | E-selective olefination arkat-usa.orgumich.edu |

| Asymmetric Epoxidation | Yttrium-chiral biphenyldiol complex | α,β-Unsaturated Esters | Various | Up to 97 | N/A | Yields epoxy esters with high enantioselectivity (up to 99% ee) organic-chemistry.org |

Table 2: Biocatalytic Approaches for Ester Synthesis/Resolution

| Biocatalyst | Reaction Type | Substrate | Product Type | Selectivity/Yield | Notes |

| Lipase | Kinetic Resolution | Racemic esters | Enantiopure esters | High enantiomeric excess (e.g., >95% ee) | Selective hydrolysis or esterification organic-chemistry.orgcnr.it |

| Lipase | Hydrolysis | Methyl bis-(2,2,2-trifluoroethyl)phosphonoacetate | Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 92% yield | Precursor for stereoselective HWE reactions arkat-usa.orgumich.edu |

| Oxidases | Alcohol Oxidation | Primary Aliphatic Alcohols | Aldehydes | High substrate tolerance | Enables one-pot Wittig reactions in water acs.org |

Compound Names

this compound

Pentenoic acid

α,β-Unsaturated esters

β-Hydroxypropionates

α,β-Epoxy esters

Malonic acid derivatives

Bis-allylic esters

α-Bromoesters

Phosphonium ylides

Phosphonate carbanions

Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid

2-Methyl-2-pentenoic acid

2-Methyl-2-pentenal

Elucidation of Reaction Mechanisms and Kinetics

Unimolecular Decomposition Pathways

The thermal decomposition of methyl 2-pentenoate, in the absence of other reagents, can be understood by examining studies of similar methyl esters under pyrolysis conditions. researchgate.netrsc.org The primary pathways for unimolecular decomposition at high temperatures typically involve bond fission and intramolecular hydrogen transfer reactions. researchgate.net For a molecule like this compound, the expected decomposition channels are analogous to those identified for compounds like methyl pentanoate (MP) and methyl butanoate. researchgate.netresearchgate.net

Key decomposition pathways include:

Homolytic Bond Fission: This involves the breaking of the weakest bonds in the molecule. For this compound, the C–C and C–O bonds are susceptible to cleavage at high temperatures. researchgate.net The presence of the double bond influences the bond dissociation energies compared to saturated analogs.

Intramolecular Hydrogen Shifts: These reactions, often referred to as molecular decomposition channels, involve the migration of a hydrogen atom to another position in the molecule, typically forming more stable, smaller molecules through a concerted mechanism. researchgate.net For instance, studies on methyl butanoate pyrolysis show that such reactions can lead to the formation of smaller esters and alkenes. researchgate.net

Based on theoretical investigations of methyl pentanoate, ten primary channels were identified, including four intramolecular H-shifts and six C–C and C–O bond fissions. rsc.org The dominant decomposition channels are often temperature-dependent. rsc.orgresearchgate.net For example, in methyl pentanoate pyrolysis, different product branching ratios are observed at low versus high temperatures. researchgate.net The pyrolysis of methyl crotonate, an unsaturated C4 ester, also highlights the formation of C1-C4 hydrocarbons, various oxygenated products, and aromatics through complex reaction networks. tulane.edu

The potential decomposition reactions for this compound would likely lead to a variety of smaller molecules. The pyrolysis of methyl ricinoleate, a much larger ester, showed the formation of pentenoic acid methyl ester at 600 °C, indicating the stability of this structural motif at high temperatures before further decomposition. nih.gov

Hydrogen Atom Abstraction Reactions and Rate Constants

Hydrogen atom abstraction is a critical reaction pathway, particularly in atmospheric chemistry and combustion, where radicals such as hydroxyl (•OH) are prevalent. The rate and site of H-atom abstraction from this compound depend on the bond dissociation energies of the various C-H bonds in the molecule. The presence of the C=C double bond creates allylic C-H bonds, which are typically weaker and more susceptible to abstraction than other aliphatic C-H bonds.

The structure of this compound (CH₃-CH₂-CH=CH-COOCH₃) features several types of hydrogen atoms:

Primary hydrogens on the methyl group of the ethyl chain (C5).

Secondary, allylic hydrogens on the methylene group (C4). These are expected to be the most reactive.

Vinylic hydrogens on the double bond (C2 and C3). These are generally much less reactive.

Primary hydrogens on the methoxy group.

Kinetic studies of •OH radical reactions with various organic compounds provide insight into the expected reactivity. nih.govmdpi.com Rate coefficients are temperature-dependent and are often expressed using a modified Arrhenius expression. nih.gov For example, the room temperature rate coefficient for the reaction of •OH with 2-methyl-cyclopentenone, a cyclic conjugated ketone, was measured to be 1.7 (±0.2) × 10⁻¹¹ cm³ s⁻¹. nih.gov This high reactivity is attributed to the •OH radical adding to the double bond as well as abstracting hydrogen atoms.

The following table provides a qualitative comparison of the expected reactivity of different hydrogen atoms in this compound towards abstraction by a generic radical (R•).

| Hydrogen Type | Position | Relative C-H Bond Dissociation Energy | Expected Reactivity |

| Secondary, Allylic | -CH₂- | Lowest | Highest |

| Primary, Alkyl | CH₃-CH₂- | Intermediate | Intermediate |

| Primary, Methoxy | -O-CH₃ | High | Low |

| Vinylic | -CH=CH- | Highest | Lowest |

This table is a qualitative representation based on general principles of chemical reactivity.

Oxidation and Reduction Mechanisms

Oxidation: The oxidation of this compound can proceed through several mechanisms, often involving radical intermediates. In atmospheric or combustion environments, oxidation is typically initiated by radicals like •OH, which can either add to the double bond or abstract a hydrogen atom, as discussed previously. nih.gov The addition of an •OH radical to the C=C bond of an unsaturated ester forms a radical adduct. nih.gov This adduct can then react further, often with molecular oxygen, leading to the formation of smaller oxygenated species like formaldehyde and other radicals. nih.gov

Chemical oxidation can also be performed synthetically. For instance, the oxidation of 2-methyl-2-pentanal, a structurally similar aldehyde, to (E)-2-methyl-2-pentenoic acid can be achieved using sodium chlorite (NaClO₂), demonstrating a method for oxidizing the carbon skeleton. researchgate.net

Reduction: Reduction of this compound typically targets the carbon-carbon double bond and/or the ester functional group.

Catalytic Hydrogenation of the C=C Double Bond: The α,β-unsaturated double bond can be selectively reduced to a single bond using catalytic hydrogenation. This is commonly achieved using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. This reaction would yield methyl pentanoate.

Reduction of the Ester Group: The ester functionality is more difficult to reduce than the double bond. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required. This reagent would typically reduce both the ester and the C=C double bond, ultimately yielding pentan-1-ol after workup. Selective reduction of the ester in the presence of the alkene is challenging but can sometimes be achieved with specific reagents or protecting group strategies.

Addition Reactions Across the Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent ester group. This makes it susceptible to addition reactions, particularly nucleophilic conjugate addition (Michael addition) and radical additions.

Michael Addition: Nucleophiles can add to the β-carbon (C3) of the α,β-unsaturated ester system. This is a widely used carbon-carbon bond-forming reaction in organic synthesis.

Radical Addition: The addition of radicals, such as H-atoms or hydroxyl radicals, can occur across the double bond. nih.gov The addition of an H-atom can lead to two different ester alkyl radicals, as the hydrogen can add to either carbon of the double bond. nih.gov Similarly, the addition of a methyl radical to an unsaturated ester can lead to the formation of a larger radical adduct, which may subsequently decompose. nih.gov

Halogenation: Halogens like bromine (Br₂) can add across the double bond to form a dihaloalkane. This reaction proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.

Isomerization Mechanisms (e.g., Z−E Photoisomerization, Positional Isomerization)

This compound can undergo several types of isomerization, altering the geometry around the double bond or its position within the carbon chain.

Z-E Photoisomerization: The most common isomer is the (E)-isomer (trans). Irradiation with light can promote the π-π* transition, allowing rotation around the C2-C3 bond. This leads to the formation of a photostationary state, which is a mixture of the (Z) and (E) isomers. nih.gov Studies on chiral 2-pentenoate esters have shown that upon stationary irradiation, a photostationary-state ratio of Z/E isomers is established. nih.gov Laser-flash photolysis studies indicate that this isomerization proceeds through a triplet excited state. nih.gov The energy barrier between the planar and orthogonal triplet states for similar enoates is calculated to be 8-10 kcal mol⁻¹. nih.gov

Positional Isomerization: The position of the double bond can be shifted under certain conditions, typically with acid or base catalysis. For example, in the presence of an acid catalyst, the double bond can migrate from the 2,3-position to the 3,4-position, forming methyl 3-pentenoate. This process involves the protonation of the double bond to form a carbocation intermediate, followed by deprotonation at a different position. Tandem isomerization-alkoxycarbonylation reactions have been demonstrated where this compound is isomerized to a terminal alkene before undergoing carbonylation. researchgate.net Similarly, the synthesis of trans-2-methyl-2-pentenoic acid from 2-methyl-3-pentenoic acid involves an acid-catalyzed isomerization step to move the double bond into conjugation with the carboxylic acid. google.com

Polymerization Reaction Mechanisms

This compound, as a vinyl monomer with a strong electron-withdrawing ester group attached to the double bond, is highly susceptible to anionic addition polymerization. nih.govwikipedia.org

Anionic Polymerization: This type of chain-growth polymerization is initiated by a nucleophile, such as an organolithium compound or a Grignard reagent. wikipedia.orgyoutube.com

Initiation: The nucleophile attacks the β-carbon of the double bond, which is electron-deficient. This forms a carbanion on the α-carbon, which is stabilized by resonance through the carbonyl group of the ester. nih.gov

Propagation: The newly formed carbanion then acts as a nucleophile, attacking another monomer molecule. This process repeats, extending the polymer chain. youtube.com

Termination: The polymerization continues until the monomer is consumed or the reaction is terminated, often by the addition of a proton source (like water or alcohol) which quenches the propagating carbanion. nih.gov

Radical Polymerization: While anionic polymerization is often more facile for such activated alkenes, radical polymerization is also possible, typically under specific conditions. nih.gov Like anionic polymerization, it proceeds via initiation, propagation, and termination steps, but with radical intermediates instead of anions. For related monomers like cyanoacrylates, radical polymerization is generally more difficult to achieve and often requires acidic conditions to suppress the competing anionic pathway. nih.govresearchgate.net

Diels-Alder Reactions and Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene known as a dienophile, forming a six-membered ring. wikipedia.orgmasterorganicchemistry.com

This compound is an effective dienophile because the electron-withdrawing ester group activates the C=C double bond, making it more electrophilic and reactive towards the electron-rich diene. libretexts.org The reaction proceeds in a concerted fashion, where two new carbon-carbon sigma bonds are formed simultaneously. wikipedia.org

Key features of the Diels-Alder reaction involving this compound as the dienophile include:

Reactivity: The reaction rate is enhanced by the presence of the electron-withdrawing ester group on the dienophile. masterorganicchemistry.comlibretexts.org

Stereospecificity: The stereochemistry of the dienophile is retained in the cyclohexene product. For example, if the (E)-isomer of this compound is used, the resulting substituents on the newly formed ring will have a specific trans-relationship. libretexts.org

Beyond the classic [4+2] Diels-Alder reaction, the activated double bond of this compound could potentially participate in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles like nitrones or azides. mdpi.com Studies on the reaction between nitrones and a fluorinated analog, perfluoro 2-methylpent-2-ene, suggest that such cycloadditions proceed via a one-step, concerted mechanism despite the polar nature of the reactants. mdpi.com

Catalytic Applications and Catalysis Research

Homogeneous Catalysis involving Methyl 2-pentenoate

Homogeneous catalysis offers a powerful tool for the functionalization of this compound. A notable example is its use in alkoxycarbonylation reactions. Research has demonstrated the alkoxycarbonylation of this compound at the terminal carbon atom, which proceeds through an initial isomerization of the substrate. This transformation is achieved using a multi-component homogeneous catalytic system. Specifically, a three-component system comprising PdCl2(PPh3)2, PPh3, and AlCl3 has been shown to possess high catalytic activity for this type of reaction. nih.gov The process involves the isomerization of the C=C double bond followed by the addition of an alcohol and carbon monoxide, leading to the formation of a diester.

Table 1: Homogeneous Catalyst System for Alkoxycarbonylation of this compound

| Catalyst Component | Ligand/Promoter | Function |

|---|---|---|

| PdCl2(PPh3)2 | - | Palladium(II) precursor |

| PPh3 (Triphenylphosphine) | Ligand | Stabilizes the palladium center |

Heterogeneous Catalysis Studies (e.g., Hydrogenation over Palladium-Supported Catalysts)

Heterogeneous catalysis is widely employed for the hydrogenation of unsaturated compounds like this compound. The most common application is the reduction of the carbon-carbon double bond to yield Methyl pentanoate. Palladium-supported catalysts, particularly palladium on carbon (Pd/C), are highly effective for this transformation. nih.gov

The hydrogenation process involves the reaction of this compound with hydrogen gas (H₂) on the surface of the metal catalyst. google.com The palladium metal adsorbs both the hydrogen and the alkene onto its surface, facilitating the transfer of hydrogen atoms to the double bond. google.com This reaction is typically stereoselective, resulting in the syn-addition of two hydrogen atoms across the double bond. google.com

While studies on the hydrogenation of 2-methyl-2-pentenal show that palladium catalysts are primarily active for the hydrogenation of the C=C bond to form the corresponding saturated aldehyde, similar selectivity is expected for this compound, leading to the saturation of the alkene bond while preserving the ester group. researchgate.net The efficiency and selectivity of the hydrogenation can be influenced by various factors, including the catalyst support, palladium distribution ("egg-shell," "uniform," etc.), solvent, temperature, and pressure. nih.govnih.gov

Table 2: Typical Conditions for Heterogeneous Hydrogenation

| Parameter | Description |

|---|---|

| Catalyst | Palladium on Carbon (Pd/C) |

| Reactant | This compound |

| Reagent | Hydrogen Gas (H₂) |

| Expected Product | Methyl pentanoate |

| Reaction Type | Reduction / Saturation of C=C bond |

Transition Metal-Catalyzed Transformations (e.g., Palladium-catalyzed reactions)

Palladium is a remarkably versatile transition metal in catalysis, capable of promoting a wide array of organic transformations. tudelft.nl Its complexes are used extensively in cross-coupling reactions and functionalizations. chemicalbook.comhmdb.ca

In the context of this compound, palladium catalysts are key to transformations such as the alkoxycarbonylation reaction mentioned previously. nih.gov This reaction, catalyzed by a Pd(II) complex, highlights the ability of palladium to orchestrate complex transformations that involve both isomerization and carbonylation steps. The general catalytic cycle for such palladium-catalyzed reactions typically involves steps like oxidative addition, transmetalation, and reductive elimination. The choice of ligands, such as phosphines, is crucial as they modify the electronic and steric properties of the palladium center, thereby influencing the catalyst's activity and selectivity. chemicalbook.com

The utility of palladium catalysis extends beyond this specific example, with the potential for various other transformations of this compound, including Heck coupling and other C-C bond-forming reactions, which are fundamental in modern organic synthesis. hmdb.ca

Enzymatic Catalysis and Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations, often with high specificity and under mild conditions. chemicalbook.com For a substrate like this compound, two primary classes of enzymes are of particular interest: lipases and ene reductases.

Lipases are widely used for the hydrolysis and synthesis of esters. nih.gov In principle, a lipase could catalyze the hydrolysis of this compound to 2-pentenoic acid and methanol (B129727). This reaction would be highly selective for the ester group, leaving the C=C double bond intact.

Ene reductases, belonging to the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated esters. tudelft.nlchemicalbook.com These enzymes use a nicotinamide cofactor (NADH or NADPH) as the source of hydride. chemicalbook.com An ene reductase could potentially catalyze the stereoselective reduction of the C=C bond in this compound to produce a chiral version of Methyl pentanoate. While specific literature detailing the use of this compound as a substrate for these enzymes is not extensive, the known substrate scope of these biocatalysts suggests its viability in such transformations.

Cooperative Catalysis Systems

Cooperative catalysis involves two or more catalysts that work in concert to achieve a transformation that is not possible or is inefficient with a single catalyst. The isomerizing alkoxycarbonylation of this compound is a prime example of such a system. nih.gov

In this process, a Brønsted acid and a transition metal catalyst cooperate. The reaction likely involves the Brønsted acid facilitating the isomerization of the double bond of this compound along the carbon chain. Subsequently, the palladium catalyst mediates the alkoxycarbonylation at the new, more accessible position. This cooperative approach allows for the functionalization of a less reactive position of the initial molecule by combining the distinct reactivities of two different types of catalysts. nih.gov

Advanced Analytical Techniques in Chemical Research of Methyl 2 Pentenoate

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the analysis of methyl 2-pentenoate, offering insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR, NOE Difference Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its specific position in the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its chemical environment (e.g., carbonyl, olefinic, aliphatic).

While specific peak values can vary slightly depending on the solvent and instrument frequency, representative data is presented below.

Table 1: Representative NMR Data for Methyl (E)-2-pentenoate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~5.8 | Doublet of Triplets | H-2 |

| ¹H | ~6.9 | Doublet of Triplets | H-3 |

| ¹H | ~2.2 | Quintet | H-4 |

| ¹H | ~1.0 | Triplet | H-5 |

| ¹H | ~3.7 | Singlet | OCH₃ |

| ¹³C | ~166 | - | C-1 (C=O) |

| ¹³C | ~121 | - | C-2 |

| ¹³C | ~148 | - | C-3 |

| ¹³C | ~25 | - | C-4 |

| ¹³C | ~13 | - | C-5 |

Note: Data is approximate and for illustrative purposes. Actual values may vary.

NOE Difference Spectroscopy: Nuclear Overhauser Effect (NOE) difference spectroscopy can be employed to determine the stereochemistry of the double bond (E/Z isomerism). By irradiating specific protons, spatial proximities to other protons can be observed, confirming the trans or cis configuration of the substituents across the C2-C3 double bond.

Mass Spectrometry (MS, GC-MS, CI/EI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. nist.gov

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (114.14 g/mol ) and a series of fragment ion peaks. nist.govnih.gov The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. Common fragments for this compound include losses of methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups.

Chemical Ionization (CI-MS): CI-MS is a softer ionization technique that results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺, which is useful for confirming the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is widely used for the identification and quantification of this compound in complex mixtures. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for positive identification. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound that can be used for library matching. nist.gov

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Key m/z Values | Interpretation |

|---|---|---|---|

| EI-MS | Electron Impact | 114 | Molecular Ion (M⁺) |

| 83 | [M - OCH₃]⁺ | ||

| 55 | [C₄H₇]⁺ |

Fourier Transform Infrared (FT-IR) Spectroscopy and ATR-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The infrared spectrum shows absorption bands at specific wavenumbers that correspond to the vibrational frequencies of the bonds within the molecule.

Key characteristic absorption bands for this compound include:

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group.

An absorption band around 1650 cm⁻¹ due to the C=C (alkene) stretching vibration.

Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to C-H stretching vibrations of the alkyl and methoxy groups.

C-O stretching vibrations for the ester group typically appear in the 1100-1300 cm⁻¹ region.

Attenuated Total Reflectance (ATR)-IR Spectroscopy: ATR-IR is a sampling technique that allows for the analysis of solid and liquid samples directly, without extensive sample preparation. It is particularly useful for obtaining high-quality IR spectra of this compound.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2960 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1725 | C=O stretch | Ester |

| ~1655 | C=C stretch | Alkene |

| ~1440 | C-H bend | Alkyl |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the α,β-unsaturated carbonyl system (a chromophore) results in characteristic UV absorption. This system allows for a π → π* electronic transition. The wavelength of maximum absorbance (λmax) for conjugated systems like this is typically found in the ultraviolet region, often between 200 and 400 nm. masterorganicchemistry.comresearchgate.net The exact λmax is influenced by the solvent used for the analysis. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law.

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for separating this compound from other compounds in a mixture and for its quantification.

Gas Chromatography (GC, HS-SPME-GC-MS, GC-FID, GC-IMS)

Gas chromatography is the premier chromatographic technique for the analysis of volatile compounds like this compound.

Gas Chromatography (GC): In GC, the sample is vaporized and transported by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property used for its identification.

Gas Chromatography-Flame Ionization Detection (GC-FID): For quantitative analysis, a Flame Ionization Detector (FID) is commonly used. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte, making it ideal for determining the concentration of this compound.

Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS): This technique is a powerful tool for the analysis of volatile and semi-volatile compounds in solid or liquid samples. scielo.brunicam.it In HS-SPME, a fiber coated with a sorbent material is exposed to the headspace above the sample, where it adsorbs the volatile analytes. unipd.it The fiber is then transferred to the GC injector for thermal desorption and analysis by GC-MS. scielo.brunipd.it This method is highly sensitive and requires minimal sample preparation, making it suitable for trace analysis of this compound in complex matrices. unicam.it

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS): GC-IMS is a hyphenated technique that combines the separation capabilities of gas chromatography with the high sensitivity of ion mobility spectrometry. After separation on the GC column, the analytes are ionized and enter an IMS drift tube. Here, they are separated based on their size, shape, and charge, providing an additional dimension of separation and enhancing the selectivity and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For compounds like this compound and other fatty acid methyl esters (FAMEs), reversed-phase HPLC (RP-HPLC) is the most common modality. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar (hydrophilic).

In the analysis of FAMEs, C18 columns are frequently employed as the stationary phase. scielo.br The separation mechanism is based on the hydrophobic interactions between the alkyl chains of the analytes and the C18-functionalized silica particles. Elution is typically achieved using a mobile phase consisting of a mixture of acetonitrile, methanol (B129727), and/or water. researchgate.netmdpi.com Gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate complex mixtures of FAMEs with varying chain lengths and degrees of unsaturation. scielo.br

Detection is commonly performed using an ultraviolet (UV) detector, often set at a low wavelength such as 205 or 210 nm, as isolated double bonds in compounds like this compound have weak chromophores. scielo.brmdpi.com For analytes lacking a strong chromophore, derivatization may be necessary to enhance UV or fluorescence detectability. However, the methyl ester derivatization itself is often sufficient for detection purposes. nih.gov The selection of the mobile phase is critical; for instance, acetonitrile is often used, and its combination with other solvents like acetone can be optimized to achieve the desired separation. nih.govsigmaaldrich.com

Below is a table summarizing typical conditions for the RP-HPLC analysis of short-chain and unsaturated methyl esters, applicable to this compound.

Table 1: Typical RP-HPLC Conditions for Methyl Ester Analysis

This table is interactive. You can sort and filter the data.

| Parameter | Condition | Rationale / Notes |

| Column | C18 (Octadecylsilyl) | Provides nonpolar stationary phase for hydrophobic interactions. Common dimensions: 250 mm x 4.6 mm, 5 µm particle size. scielo.br |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Polar solvents for reversed-phase elution. Gradient or isocratic elution can be used. researchgate.netmdpi.com |

| Flow Rate | 1.0 - 4.0 mL/min | Adjusted to optimize separation time and resolution. scielo.brresearchgate.net |

| Detection | UV at 205-210 nm | Suitable for detecting the carbon-carbon double bond in unsaturated esters like this compound. scielo.brmdpi.com |

| Column Temp. | 30 - 40 °C | Controlled temperature ensures reproducible retention times. scielo.brmdpi.com |

| Injection Vol. | 10 µL | A typical volume for analytical scale HPLC. scielo.br |

Hyphenated Techniques and Multivariate Data Analysis

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

In the analysis of complex volatile mixtures, such as those found in foods, beverages, and environmental samples, one-dimensional GC often provides insufficient resolution, leading to co-eluting peaks. Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful hyphenated technique that offers significantly enhanced separation power and peak capacity. nih.gov This technique employs two capillary columns with different stationary phases (e.g., nonpolar × polar) connected by a modulator. nih.gov

The modulator traps small, sequential portions of the effluent from the first column (¹D) and re-injects them as sharp pulses onto the second, much shorter column (²D) for a rapid, secondary separation. The result is a two-dimensional chromatogram, or contour plot, where compounds are structured based on their volatility (¹D retention time) and polarity (²D retention time). gcms.cz This structured separation allows for the clear resolution of compounds that would otherwise overlap in a single-dimension analysis. gcms.cz For a compound like this compound in a complex matrix, GC×GC can effectively separate it from isomers and other volatile organic compounds (VOCs), leading to more accurate identification and quantification. chemrxiv.org

Table 3: Comparison of 1D-GC and GC×GC for Complex Sample Analysis

This table is interactive. You can sort and filter the data.

| Feature | 1D-GC | GC×GC |

| Peak Capacity | Lower (hundreds) | Significantly Higher (thousands) nih.gov |

| Resolution | Limited, co-elution is common | Greatly enhanced, resolves many co-eluting peaks gcms.cz |

| Data Output | 1D Chromatogram (Intensity vs. Time) | 2D Contour Plot (Intensity vs. ¹D Time vs. ²D Time) |

| Sensitivity | Standard | Enhanced due to peak focusing by the modulator |

| Compound ID | Can be ambiguous due to co-elution | More confident due to separation in two dimensions |

| Applicability | Simple to moderately complex mixtures | Highly complex mixtures (e.g., essential oils, petroleum, food volatiles) nih.gov |

Principal Component Analysis (PCA)

When analytical techniques like GC-MS or GC×GC are applied to multiple samples, they generate vast and complex datasets. Principal Component Analysis (PCA) is a multivariate statistical method used to reduce the dimensionality of such datasets while retaining most of the original variation. mdpi.com PCA transforms the original, correlated variables (e.g., the peak areas of hundreds of volatile compounds) into a smaller set of new, uncorrelated variables called principal components (PCs). nih.gov

The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component (PC2, PC3, etc.) accounts for the highest possible remaining variance. acs.org By plotting the samples on a "score plot" using the first two or three PCs, one can visualize the relationships between samples, identifying patterns, groups, or outliers. nih.gov A corresponding "loading plot" shows how the original variables (the individual chemical compounds) contribute to each PC, revealing which compounds are responsible for the observed separation between sample groups. mdpi.com In a study analyzing different food or beverage samples, PCA could effectively differentiate them based on their volatile profiles, and the loading plot would indicate that a compound like this compound is a key biomarker for a particular sample group. nih.gov

Table 4: Conceptual Overview of PCA in Chemical Data Analysis

This table is interactive. You can sort and filter the data.

| PCA Component | Description | Interpretation in Volatile Analysis |

| Score Plot | A plot of the samples against two principal components (e.g., PC1 vs. PC2). | Shows the similarity between samples. Samples that cluster together have similar volatile profiles. Groups of samples can be visually distinguished. mdpi.com |

| Loading Plot | A plot of the original variables (compounds) against two principal components. | Shows the influence of each volatile compound on the PCs. Compounds far from the origin have a large influence on the sample separation seen in the score plot. mdpi.com |

| Eigenvalues | A measure of the variance in the data explained by each principal component. | Indicates the importance of each PC. A high eigenvalue for PC1 means it captures a large percentage of the total data variability. |

| Biplot | An overlay of the score plot and the loading plot. | Provides a comprehensive view of the relationship between samples and the variables that define them. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, ab initio methods)

Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio (from the beginning) calculations solve approximations of the Schrödinger equation to determine electronic structure and energy.

While these calculations are a prerequisite for more advanced modeling, such as kinetic studies, detailed standalone reports focusing solely on the fundamental quantum chemical properties of methyl 2-pentenoate are not prevalent in the surveyed literature. However, the principles of these methods are well-established.

Geometry optimization is a computational procedure used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process involves calculating the energy and the forces on each atom for a given geometry and then iteratively adjusting the atomic coordinates to minimize the forces until a stationary point on the potential energy surface is located. The nature of this point (a minimum or a saddle point) is confirmed by calculating the vibrational frequencies.

For a molecule like this compound, methods such as DFT (e.g., using the B3LYP functional) or ab initio methods (like Møller–Plesset perturbation theory, MP2) combined with a suitable basis set (e.g., 6-31G* or cc-pVTZ) would be employed to find its equilibrium geometry. The resulting data would include precise bond lengths, bond angles, and dihedral angles. These optimized structures are the starting point for all other computational analyses, including frequency, energy, and reactivity calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the presence of the C=C double bond conjugated with the carbonyl group is expected to influence the energies of these orbitals significantly compared to its saturated analog, methyl pentanoate. While specific HOMO-LUMO energy values for this compound are not detailed in the available research, such analysis would be a standard output of any quantum chemical calculation package.

Spin-orbit coupling is a relativistic effect that describes the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. This interaction can mix electronic states of different spin multiplicities (e.g., singlet and triplet states), enabling spin-forbidden processes like phosphorescence and intersystem crossing.

The magnitude of spin-orbit coupling increases significantly with the atomic number of the atoms in a molecule (approximately as Z⁴). Consequently, these calculations are most relevant and commonly performed for systems containing heavy elements. For a small organic molecule like this compound, which consists only of carbon, hydrogen, and oxygen, spin-orbit coupling effects are generally very small and are often considered negligible in studies of its primary reactivity and kinetics. As such, dedicated spin-orbit coupling calculations for this compound are not found in the scientific literature.

Kinetic Modeling and Rate Constant Determination

A significant focus of the theoretical research on this compound has been the determination of its reaction kinetics, particularly in the context of combustion. Kinetic modeling relies on accurate rate constants for elementary reactions, which can be calculated using computational methods.

A systematic ab initio study has been conducted on the hydrogen atom abstraction reactions from this compound by hydrogen radicals (H). rsc.org Such abstraction reactions are crucial initial steps in the combustion and degradation of fuel molecules. In this study, the potential energy surface for the reactions was calculated using the high-accuracy CBS-QB3 (Complete Basis Set) method. rsc.org Rate constants were then determined over a wide temperature range (500-2500 K) using Conventional Transition State Theory (TST) with corrections for quantum tunneling effects. rsc.org

The study identified several distinct sites on the this compound molecule from which a hydrogen atom could be abstracted. The calculated rate constants were fitted to the three-parameter Arrhenius expression, k(T) = A * Tⁿ * exp(-Ea / RT), which is essential for building detailed chemical kinetic models. rsc.org

Below is an interactive table summarizing the calculated high-pressure limit rate constants for hydrogen abstraction from various sites of this compound by an H radical.

Data sourced from a systematic ab initio and chemical kinetic study. rsc.org

Other studies have computationally modeled the formation of this compound as an intermediate during the oxidation of larger saturated esters, such as methyl pentanoate and methyl hexanoate. researchgate.netresearchgate.net Reaction flux analyses in these models show that H-atom abstraction from the saturated ester, followed by β-scission of the resulting radical, is a dominant pathway for producing this compound and an alkyl radical. researchgate.net

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. It is widely used to study the dynamics of large complex systems like proteins, polymers, and lipid bilayers. nih.govresearchgate.net The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution.

A literature search reveals no specific molecular dynamics simulations focused on pure this compound. Such simulations are generally not required for studying the gas-phase kinetics of a small molecule. MD would be more applicable if studying the behavior of this compound in a condensed phase, such as its interaction with a solvent, its properties at an interface, or its role as a monomer in a polymerization process.

Prediction of Degradation Pathways

Theoretical studies provide a powerful tool for predicting the likely degradation pathways of a molecule under specific conditions. For this compound, these predictions are closely linked to the kinetic modeling of its elementary reactions.

A branching ratio analysis for the H-atom abstraction from this compound reveals the temperature dependency of its initial degradation pathways:

At lower temperatures (below ~800 K) , abstraction from the β-position (the CH=CH group) is the most dominant pathway. rsc.org

At higher temperatures (above ~1200 K) , abstraction from the α-position (the CH2 group adjacent to the double bond) becomes increasingly significant and eventually dominant. rsc.org

Abstractions from the methyl groups (γ, δ, and α') are less significant across the entire temperature range but become more competitive at very high temperatures. rsc.org

Once the initial fuel radical is formed, its subsequent decomposition pathways, such as β-scission, will dictate the pool of smaller intermediate species. Furthermore, studies on the low-temperature oxidation of related esters show that HO₂-elimination is a key pathway that leads to the formation of unsaturated esters like this compound. acs.orgresearchgate.net This indicates that in addition to being a reactant, this compound is also a critical intermediate in the degradation pathways of larger saturated esters. researchgate.netresearchgate.net

Applications in Advanced Materials and Specialized Organic Synthesis

Precursor in Polymer Chemistry and Advanced Materials

The reactivity of the double bond in methyl 2-pentenoate allows it to function as a monomer in various polymerization reactions. While specific data on this compound is specialized, its role can be understood through the well-documented behavior of related acrylate and α,β-unsaturated ester monomers in polymer science. These monomers are known to impart unique and desirable properties to the final polymer materials.

This compound can be copolymerized with other vinyl or acrylic monomers, such as methyl acrylate or ethylene, to create polymers with tailored properties. gantrade.comsemanticscholar.org In copolymerization, the incorporation of a monomer like this compound can alter the physicochemical characteristics of the resulting material. The inclusion of its alkyl side chain can introduce flexibility and modify the glass transition temperature (Tg) of the polymer, balancing properties like hardness and softness. semanticscholar.org

The copolymerization of ethylene with various acrylic esters has been shown to produce materials with a range of properties depending on the comonomer content. mdpi.com For instance, the introduction of an acrylate monomer into a polyethylene chain can enhance adhesion to more polar substrates and improve toughness. By analogy, copolymerizing this compound would be expected to yield polymers with modified mechanical and thermal profiles. The reactivity ratios of the comonomers would determine the distribution of the monomer units along the polymer chain, influencing whether the resulting copolymer has a random, block, or alternating structure. vot.pl

Table 1: Potential Effects of this compound as a Comonomer in Polymer Chains

| Polymer Property | Expected Influence of this compound Incorporation | Rationale |

|---|---|---|

| Glass Transition (Tg) | Modification (likely decrease) | The ethyl side-chain can increase free volume and chain flexibility. |

| Flexibility | Increase | Disrupts crystalline packing that may occur in homopolymers like polyethylene. |

| Adhesion | Potential Enhancement | The polar ester group can improve adhesion to various surfaces. |

| Hardness/Softness | Balancing agent | Can be used to soften harder polymers like polymethyl methacrylate (PMMA). semanticscholar.org |

Beyond acting as a comonomer, this compound and similar unsaturated esters can be incorporated into existing polymer matrices to modify their properties. organic-chemistry.org For example, they can function as reactive plasticizers. When blended with a polymer like polyvinyl chloride (PVC), the ester can initially act as a traditional plasticizer, increasing flexibility. Upon curing with heat or radiation, the double bond can polymerize, locking the molecule into the polymer matrix. This reduces the migration and leaching of the plasticizer over time, leading to more durable and stable materials. diva-portal.org

Furthermore, the dual functionality of this compound (an alkene and an ester) makes it a candidate for use as a cross-linking agent. In resins like unsaturated polyesters, it can be integrated into the polymer network during the curing process. This cross-linking enhances the material's mechanical strength, chemical resistance, and thermal stability, transforming the liquid resin into a rigid, three-dimensional solid. masterorganicchemistry.com

Building Block for Complex Organic Molecules

The true versatility of this compound is evident in its application as a foundational building block in multi-step organic synthesis. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its use in constructing the carbon skeletons of more complex molecules. libretexts.orgwikipedia.orgresearchgate.net

The primary reactions that leverage this reactivity are conjugate additions (also known as Michael additions) and cycloadditions like the Diels-Alder reaction. researchgate.netchemistrysteps.com In a conjugate addition, a nucleophile adds to the β-carbon, a key step in forming new carbon-carbon or carbon-heteroatom bonds. libretexts.orgnih.gov

Table 2: Key Synthetic Transformations of this compound

| Reaction Type | Reagent Class | Intermediate/Product Type | Significance |

|---|---|---|---|

| Conjugate (Michael) Addition | Organocuprates (Gilman reagents), Enolates, Amines, Thiols | β-Substituted pentanoate esters | Forms C-C, C-N, or C-S bonds; creates 1,5-dicarbonyl or β-amino ester structures. wikipedia.orgresearchgate.net |

| Diels-Alder [4+2] Cycloaddition | Conjugated Dienes (e.g., Butadiene, Cyclopentadiene) | Substituted cyclohexene esters | Reliably forms six-membered rings with high stereochemical control. chemistrysteps.com |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Methyl 2,3-epoxypentanoate | Creates reactive epoxide rings for further functionalization. |

| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Methyl pentanoate | Saturates the double bond to produce the corresponding alkane ester. |

The conjugate addition reaction is a powerful tool for synthesizing structures commonly found in pharmaceuticals. For example, the addition of nitrogen-based nucleophiles to this compound can generate β-amino esters, which are precursors to β-amino acids and various alkaloids. Similarly, the addition of carbon nucleophiles, such as enolates derived from other carbonyl compounds, results in the formation of 1,5-dicarbonyl compounds. wikipedia.org These structures are key intermediates in the synthesis of many cyclic and heterocyclic systems present in drug molecules.

A notable application is in the synthesis of precursors for anticonvulsant drugs like Pregabalin. While many synthetic routes exist, some rely on the Michael addition of a nucleophile to an α,β-unsaturated system to construct the core carbon skeleton, which is later elaborated to the final active pharmaceutical ingredient. chemistrysteps.comquickcompany.in The reaction of this compound with a cyano-stabilized nucleophile, for example, could establish the basic framework required for such molecules. Ethyl 2-methyl-2-pentenoate, a closely related compound, has been specifically mentioned in the context of synthesizing antifungal medications. google.com

The structural motifs derived from this compound are also found in various agrochemicals, particularly insecticides. A significant class of synthetic insecticides is the pyrethroids. The synthesis of many pyrethroids involves the esterification of a complex carboxylic acid, such as chrysanthemic acid, with an alcohol moiety. semanticscholar.orgcymitquimica.com The synthesis of these complex acid and alcohol components often employs conjugate addition reactions to build the carbon framework. For instance, the addition of an organocuprate (Gilman reagent) to an α,β-unsaturated ester like this compound can be a key step in forming the specific alkyl-substituted carbon chains required for the pyrethroid structure. quickcompany.in

This compound is a valuable precursor in the synthesis of specialty chemicals, particularly in the flavor and fragrance industry. The parent compound, 2-methyl-2-pentenoic acid, is often referred to as "strawberry acid" and is used to impart fruity and berry-like notes to flavors and perfumes. google.com this compound can be used as a building block to synthesize more complex fragrance molecules, such as the damascones, which are a class of rose ketones. The synthesis of α-damascone can involve the reaction of an organometallic reagent with an α,β-unsaturated carbonyl compound to construct the characteristic butenone side chain. thegoodscentscompany.com The conjugate addition of an appropriate nucleophile to this compound provides a direct route to the 1,5-dicarbonyl precursors that can be cyclized and modified to yield these high-value fragrance compounds.

Synthesis of Natural Products and Pheromones

This compound, with its activated carbon-carbon double bond, represents a potentially useful building block in organic synthesis. Its structure as an α,β-unsaturated ester makes it a suitable candidate for various carbon-carbon bond-forming reactions that are fundamental to the construction of complex molecular architectures, including those found in natural products and pheromones.

In principle, the electrophilic nature of the β-carbon in this compound allows it to participate in conjugate addition reactions (Michael additions). This type of reaction is a powerful tool for forming new carbon-carbon bonds in a controlled manner. Nucleophiles such as enolates, organocuprates, amines, and thiols can add to the β-position, introducing new functional groups and extending the carbon skeleton. This strategy is frequently employed in the synthesis of natural products where specific stereocenters and functionalities are required.

Furthermore, the double bond in this compound can act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition is one of the most powerful methods for constructing six-membered rings, a common structural motif in a vast array of natural products, including terpenes and alkaloids. The electron-withdrawing nature of the ester group in this compound activates the double bond, making it a more reactive dienophile for reactions with electron-rich dienes. The stereospecificity of the Diels-Alder reaction allows for the predictable formation of multiple stereocenters in a single step, which is a highly desirable feature in the efficient synthesis of complex targets.

Despite its potential as a synthon in these key reactions, a comprehensive review of scientific literature does not yield specific, documented examples of this compound being directly employed as a starting material or key intermediate in the total synthesis of a named natural product or pheromone. While the principles of organic synthesis suggest its utility, published research to date has not explicitly detailed its application in these specific contexts. Therefore, while the theoretical applications are significant, practical examples remain to be reported in the accessible scientific literature.

Based on the available information, a data table of natural products or pheromones synthesized from this compound cannot be generated at this time.

Investigation of Biological Interactions and Metabolic Transformations

Role as a Metabolite in Biological Pathways

While specific metabolic pathways detailing the breakdown or synthesis of Methyl 2-pentenoate are not extensively documented in current literature, general principles of ester and unsaturated fatty acid metabolism in microorganisms provide a likely context. Esters in biological systems are typically synthesized by microbes through several biochemical routes, including the condensation of an acyl-CoA with an alcohol. nih.gov The physiological purpose of such ester formation can be related to the degradation of ketones for use as a carbon source or for the detoxification of aldehydes. nih.gov

In acetogenic bacteria, for instance, methyl groups from various compounds, including methanol (B129727), are transferred to the Wood-Ljungdahl pathway for the production of acetate and ethanol. nih.gov This indicates that the methyl ester group of this compound could potentially be cleaved and enter into one-carbon metabolism pathways in certain microorganisms. The pentenoate portion, being an unsaturated fatty acid structure, would likely be metabolized through pathways of fatty acid oxidation.

Antimicrobial Properties and Mechanisms

Research into the antimicrobial properties of unsaturated fatty acid esters suggests that these compounds can exhibit activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov The antimicrobial action of these esters is often attributed to their interaction with and disruption of the cell membranes of bacteria, leading to autolysis. researchgate.net

While direct studies on this compound are limited, research on related compounds provides insight. For example, 4-pentenoic acid has demonstrated antimicrobial activity, inhibiting certain bacteria by impairing fatty acid synthesis and compromising cell membrane integrity. mdpi.compreprints.org Organic acid methyl esters have also been shown to be effective against various human pathogenic microorganisms. google.com The antimicrobial activity of organic acids themselves is often stronger than their ester forms; however, certain esters, like the medium-chain fatty acid ester monolaurin, exhibit potent inhibitory effects on Gram-positive bacteria. nih.gov These findings suggest that this compound, as an unsaturated ester, may possess antimicrobial properties, though further specific testing is required to confirm this.

Cytotoxicity and Apoptosis Induction Research

The cytotoxic potential of α,β-unsaturated carbonyl compounds, a class to which this compound belongs, has been a subject of interest in medicinal chemistry. nih.gov These compounds are known to be reactive and can exert cytotoxic effects through various mechanisms, including acting on mitochondria. nih.gov

While research on this compound itself is not abundant, a derivative, Methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide (IS-MF08) , has been the focus of significant investigation regarding its antitumor activities. Studies have shown that IS-MF08 is cytotoxic to melanoma and leukemia cells, triggering cell cycle arrest and disrupting mitosis. researchgate.netnih.gov The mechanism of cell death induced by this derivative is consistent with apoptosis, as evidenced by morphological changes in cell structure and annexin V-FITC experiments. researchgate.net

The apoptotic action of IS-MF08 is thought to be related to the extrinsic cell death pathway, involving the membrane receptor Fas. This activation leads to a cascade involving the decrease of the anti-apoptotic protein Bcl-2 and the activation of caspases-8 and -3, ultimately causing DNA damage. nih.gov Furthermore, IS-MF08 has been observed to increase intracellular reactive oxygen species (ROS), cause endoplasmic reticulum (ER) stress, and lead to mitochondrial membrane permeabilization. nih.gov

| Compound | Cell Line | Observed Effects | Mechanism of Action |

|---|---|---|---|

| Methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide (IS-MF08) | B16F10 Melanoma | Cytotoxicity, Cell Cycle Arrest, Mitosis Disruption, Apoptosis | Induction of apoptosis, details under investigation. researchgate.net |

| Methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide (IS-MF08) | Leukemia Cells | Antitumor Activity, Mitotic Arrest, Apoptosis | Activation of extrinsic apoptosis pathway via Fas receptor, decrease in Bcl-2, activation of caspases-8 and -3, increased ROS, ER stress, mitochondrial membrane permeabilization. nih.gov |

Potential as a Ligand for Receptors or Enzymes

The potential for this compound to act as a ligand for biological receptors or as an inhibitor for enzymes is an area that remains largely unexplored. As an α,β-unsaturated carbonyl compound, it possesses electrophilic sites at both the carbonyl carbon and the β-carbon, making it susceptible to attack by nucleophiles. wikipedia.org This reactivity is the basis for the interaction of many such compounds with biological macromolecules. For example, these compounds can act as Michael acceptors, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This mechanism is a common strategy in the design of enzyme inhibitors. However, specific studies identifying receptors or enzymes for which this compound has a significant affinity are currently lacking in the scientific literature.

Derivatives in Medicinal Chemistry and Biochemistry

The development of derivatives from a lead compound is a common strategy in medicinal chemistry to enhance activity and explore structure-activity relationships. In the context of this compound, the derivative Methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide (IS-MF08) stands out as a significant example. This isothiouronium salt has demonstrated notable antitumor properties. nih.gov

The synthesis and investigation of IS-MF08 highlight the potential of the this compound scaffold for derivatization to create medicinally relevant compounds. The introduction of the isothioureidomethyl group at the 2-position of the pentenoate backbone is crucial for its observed cytotoxic and pro-apoptotic activity against cancer cell lines. researchgate.netnih.gov In silico studies have also predicted that IS-MF08 possesses good physicochemical properties related to absorption and permeation, suggesting its potential as a drug-like molecule. researchgate.net The research into this derivative underscores the value of α,β-unsaturated esters as starting points for the development of new therapeutic agents. nih.gov

Environmental Fate and Degradation Pathways

Biodegradation Mechanisms in Environmental Systems

Biodegradation is a key process in the removal of Methyl 2-pentenoate from the environment. This process is primarily mediated by microorganisms that utilize the compound as a source of carbon and energy.

While specific studies on the aerobic and anaerobic degradation of this compound are limited, the degradation of structurally similar unsaturated esters provides insights into its likely fate.

Aerobic Degradation: In the presence of oxygen, microorganisms are expected to readily degrade this compound. The initial step likely involves the hydrolysis of the ester bond by esterase enzymes, yielding methanol (B129727) and 2-pentenoic acid. The resulting acid can then be further metabolized through beta-oxidation. The double bond in the pentenoic acid moiety may be saturated prior to or during the beta-oxidation process. Complete mineralization to carbon dioxide and water is the expected ultimate fate under aerobic conditions. Fatty acid methyl esters, in general, are known to be readily biodegradable under aerobic conditions.

Anaerobic Degradation: Under anaerobic conditions, the degradation of this compound is also anticipated, although potentially at a slower rate than aerobic degradation. Research on other unsaturated esters suggests that the presence of a double bond can enhance anaerobic biodegradability. The degradation pathway would likely still involve the initial hydrolysis of the ester. The subsequent metabolism of 2-pentenoic acid would proceed through anaerobic pathways, which may involve different microbial consortia and enzymatic reactions compared to aerobic degradation. In a study on the anaerobic biodegradation of various alkyl esters, the presence of an unsaturated bond in the acid moiety was found to increase the biodegradability of the ester.

A comparative overview of the expected degradation characteristics is presented below.

| Condition | Expected Rate of Degradation | Primary Initial Step | Potential End Products |

| Aerobic | Faster | Ester hydrolysis | Carbon dioxide, Water |

| Anaerobic | Slower | Ester hydrolysis | Methane, Carbon dioxide, Water |

The biodegradation of this compound is dependent on the presence and activity of diverse microbial communities in the environment. Various genera of bacteria are known to possess the enzymatic machinery to degrade esters and unsaturated organic compounds.

Microorganisms from genera such as Pseudomonas and Rhodococcus are well-documented for their ability to degrade a wide range of organic compounds, including esters. These bacteria produce esterases that catalyze the initial hydrolysis step. For instance, Pseudomonas species have been shown to be involved in the co-metabolic degradation of methyl esters. Similarly, Rhodococcus species are known to degrade plasticizers, which are often ester-based compounds, through the hydrolysis of ester bonds. The degradation of the resulting 2-pentenoic acid would then be carried out by bacteria capable of metabolizing unsaturated fatty acids.

Environmental Impact Assessment Methodologies (Research-oriented)

Assessing the environmental impact of this compound involves standardized laboratory tests to determine its potential toxicity to aquatic organisms and its biodegradability.